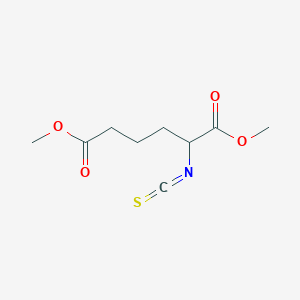

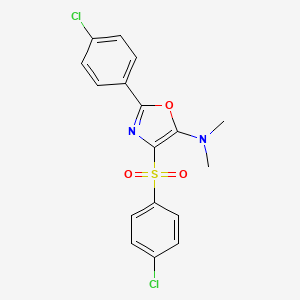

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cinnamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Structural Diversity

Pyrazolo [3,4-b]pyridines are a fascinating group of heterocyclic compounds that exhibit two possible tautomeric forms: the 1H- and 2H-isomers. Over 300,000 1H-pyrazolo [3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents). These compounds can be synthesized from either preformed pyrazoles or pyridines. Researchers have explored diverse substituents at positions N1, C3, C4, C5, and C6, leading to a rich structural landscape .

Biomedical Applications

The biomedical applications of pyrazolo [3,4-b]pyridines are particularly intriguing. Let’s explore some of their unique uses:

a. Anticancer Properties: Several pyrazolo [3,4-b]pyridines exhibit promising anticancer activity. Their ability to modulate specific cellular pathways makes them attractive candidates for drug development. Researchers have investigated their effects on cancer cell proliferation, apoptosis, and metastasis inhibition .

b. Anti-inflammatory Agents: Certain derivatives of pyrazolo [3,4-b]pyridines possess anti-inflammatory properties. These compounds may target key enzymes involved in inflammatory processes, making them potential candidates for treating inflammatory diseases .

c. Antiparasitic Activity: Pyrazolo [3,4-b]pyridines have shown efficacy against parasitic infections. For instance, some derivatives exhibit antileishmanial and antimalarial activities. Researchers continue to explore their mechanisms of action and potential therapeutic applications .

d. Neuroprotective Effects: Interest exists in pyrazolo [3,4-b]pyridines as neuroprotective agents. They may modulate neuronal pathways, protect against oxidative stress, and enhance neuronal survival. These properties could be relevant for neurodegenerative diseases .

e. Enzyme Inhibitors: Researchers have investigated pyrazolo [3,4-b]pyridines as enzyme inhibitors. These compounds may target specific enzymes involved in diseases such as Alzheimer’s, diabetes, and cardiovascular disorders .

f. Other Applications: Beyond the mentioned fields, pyrazolo [3,4-b]pyridines have also been explored for their potential in antimicrobial, antiviral, and antifungal applications. Their diverse pharmacological effects continue to inspire further research .

作用機序

将来の方向性

特性

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO4/c25-22(11-8-16-5-2-1-3-6-16)27-18-9-10-19-20(14-18)28-21(23(19)26)13-17-7-4-12-24-15-17/h1-15H/b11-8+,21-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBNOBPQOZJNGI-NNLIIISGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cinnamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)

![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)

![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)

![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)

![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)